TAMRA-PEG3-Azide

Description

Evolution of Fluorescent Probes in Bioorthogonal Chemistry

The ability to visualize and track biomolecules in living systems is fundamental to understanding cellular function. The journey towards achieving this with minimal perturbation to the biological system has been marked by the evolution of fluorescent probes. Early fluorescent dyes, while useful, often suffered from limitations such as lack of specificity and the need for harsh labeling conditions. The advent of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes, spurred the development of a new generation of probes. uq.edu.aursc.org These probes are designed to be inert until they encounter a specific, synthetically introduced chemical handle, leading to highly selective labeling. uq.edu.aursc.org This has enabled researchers to achieve sensitive and low-background imaging of biological events in live organisms. uq.edu.au

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their introduction into bioconjugation, the process of linking molecules, has been a significant advancement. chempep.comaxispharm.com The use of PEG in biological applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation time and reduce immunogenicity. chempep.com PEG linkers offer several advantageous properties, including high water solubility, biocompatibility, and flexibility. chempep.comnih.gov By incorporating a PEG spacer between a fluorescent dye and a reactive group, several benefits are achieved. The PEG linker increases the solubility of often hydrophobic dye molecules in aqueous biological environments and provides a flexible spacer that can reduce steric hindrance, minimizing interference between the dye and the biomolecule it is labeling. axispharm.comchemblink.comadcreview.com This "stealth" property of PEG also helps to reduce non-specific protein adsorption and recognition by the immune system. chempep.com

Role of Azide (B81097) Functionality in Click Chemistry Paradigms

The azide group (–N3) is a key player in the realm of click chemistry, a concept first described by K. Barry Sharpless, Morten P. Meldal, and M.G. Finn in 2001. wikipedia.org Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. wikipedia.org The azide group is particularly valuable because it is largely absent from and unreactive with naturally occurring functional groups in biological systems, making it bioorthogonal. nih.gov

The most prominent click reaction involving an azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgnih.govnih.gov This reaction forms a stable triazole linkage between an azide and a terminal alkyne with high efficiency and specificity. chemblink.comnih.gov An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), utilizes a strained cyclooctyne (B158145) to react with an azide without the need for a copper catalyst, which can be toxic to cells. wikipedia.orgnih.gov The azide functionality, therefore, serves as a versatile chemical handle for selectively tagging biomolecules that have been metabolically or genetically engineered to contain a corresponding alkyne group. chemblink.commedchemexpress.com

Overview of TAMRA-PEG3-Azide as a Multifunctional Research Tool

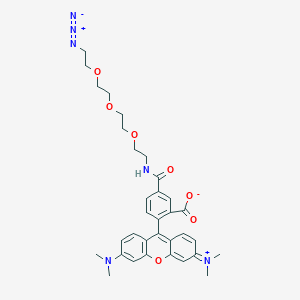

This compound is a synthetic chemical probe that synergistically combines the key features of its three components: a TAMRA fluorophore, a triethylene glycol (PEG3) spacer, and a terminal azide group. chemblink.com

TAMRA (Tetramethylrhodamine): This is a well-established fluorescent dye that exhibits bright red-orange fluorescence with an excitation maximum around 553-555 nm and an emission maximum around 575-580 nm. chemblink.combroadpharm.comaxispharm.com Its high fluorescence intensity and good photostability make it suitable for a variety of fluorescence-based applications. chemblink.comaxispharm.com

PEG3 Linker: The short, three-unit polyethylene glycol spacer enhances the water solubility of the molecule and provides a flexible connection that minimizes steric hindrance between the bulky TAMRA dye and the target biomolecule. chemblink.comconju-probe.com

Azide Group: This functional group allows for the specific attachment of the probe to alkyne-modified biomolecules via click chemistry reactions like CuAAC or SPAAC. chemblink.commedchemexpress.com

This combination makes this compound a powerful tool for the fluorescent labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, that have been appropriately modified with an alkyne handle. chemblink.combroadpharm.com

Contextualization within Advanced Biomolecular Labeling Strategies

This compound is a prime example of an advanced probe used in modern biomolecular labeling strategies. These strategies often involve a two-step process. First, a bioorthogonal chemical reporter, such as an alkyne-modified sugar or amino acid, is introduced into cells and incorporated into biomolecules through the cell's natural metabolic pathways. chemblink.com This process is known as metabolic labeling. chemblink.com

Following this, a fluorescent probe like this compound is introduced. The azide group on the probe reacts specifically with the alkyne-tagged biomolecules via a click reaction. chemblink.com This allows for the highly selective visualization of the labeled biomolecules using techniques such as fluorescence microscopy and flow cytometry. chemblink.comaxispharm.com This approach has been successfully used to study various cellular processes, including DNA replication, protein synthesis, and glycosylation. chemblink.comjenabioscience.comresearchgate.net The high specificity and efficiency of the click reaction ensure minimal background labeling, which is crucial for obtaining high-quality data in imaging and quantification experiments. chemblink.com

Interactive Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₈N₆O₇ | chemblink.combroadpharm.com |

| Molecular Weight | 630.69 g/mol | chemblink.combaseclick.eu |

| CAS Number | 1228100-59-1 | chemblink.combroadpharm.com |

| Excitation Maximum | 553 nm | broadpharm.com |

| Emission Maximum | 575 nm | broadpharm.com |

| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | broadpharm.com |

| Solubility | DMSO, DMF | broadpharm.com |

| Purity | ≥ 90% (HPLC) | baseclick.eu |

| Physical State | Solid | baseclick.eu |

| Color | Pink to dark red | baseclick.eu |

| Storage | -20°C, in the dark | broadpharm.combaseclick.eu |

Properties

IUPAC Name |

5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N6O7/c1-38(2)23-6-9-26-29(20-23)46-30-21-24(39(3)4)7-10-27(30)31(26)25-8-5-22(19-28(25)33(41)42)32(40)35-11-13-43-15-17-45-18-16-44-14-12-36-37-34/h5-10,19-21H,11-18H2,1-4H3,(H-,35,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREJCORUQQJQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Tamra Peg3 Azide

Synthetic Routes to Azide-Functionalized PEG Linkers

The synthesis of TAMRA-PEG3-Azide begins with the creation of the foundational azide-functionalized PEG linker. These linkers are crucial as they provide the spacer between the TAMRA fluorophore and the target molecule, enhancing solubility and reducing steric hindrance. A common and efficient method involves the chemical modification of discrete oligo(ethylene glycol) (OEG) units.

A typical synthetic pathway starts with a commercially available PEG diol, such as triethylene glycol (PEG3). To create a heterobifunctional linker, one hydroxyl group is selectively protected while the other is converted into an azide (B81097). A prevalent strategy involves a two-step process: mesylation followed by azidation. nih.gov The terminal hydroxyl group is first reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et3N) to form a mesylate intermediate. researchgate.net This mesylate serves as an excellent leaving group and is subsequently displaced by a nucleophilic azide source, typically sodium azide (NaN3), in a solvent like ethanol (B145695) or DMF to yield the desired azide-functionalized PEG linker. nih.govnih.gov

Another approach involves the ring-opening polymerization of ethylene (B1197577) oxide using an initiator that already contains a protected functional group, which can later be converted to an azide. researchgate.netacs.org This method allows for the synthesis of PEGs with varying lengths. For discrete PEG linkers like PEG3, direct synthesis from starting materials like α-allyl-ω-hydroxyl PEG is also possible, followed by modification of the hydroxyl end to an azido (B1232118) group. acs.org

Table 1: Comparison of Synthetic Routes for Azide-Functionalized PEG Linkers

| Synthetic Route | Starting Material | Key Intermediates | Advantages | Disadvantages |

|---|---|---|---|---|

| Mesylation/Tosylation | PEG-Diol | PEG-Mesylate or PEG-Tosylate | High efficiency, common reagents nih.gov | Requires protection for heterobifunctionality |

| Ring-Opening Polymerization | Ethylene Oxide | Polymer with initiator fragment | Control over PEG length researchgate.netacs.org | Can result in polydisperse products |

| Direct Synthesis | Functionalized OEG | N/A | Produces discrete, monodisperse PEGs nih.gov | May require more complex starting materials |

Introduction of TAMRA Fluorophore onto PEG Scaffolds

Once the azide-functionalized PEG linker is synthesized, the next step is the introduction of the Tetramethylrhodamine (B1193902) (TAMRA) fluorophore. TAMRA is a bright, photostable rhodamine dye widely used in biochemical and biomedical research. lifetein.comvectorlabs.com The most common method for attaching TAMRA to a PEG scaffold is through amide bond formation.

This typically involves a PEG linker that has a terminal amine group on one end and the azide on the other (H2N-PEG-N3). nih.gov The TAMRA fluorophore is activated as an N-hydroxysuccinimide (NHS) ester (TAMRA-NHS). lifetein.com The NHS ester readily reacts with the primary amine of the PEG linker under mild basic conditions (typically pH 7.5-8.5) to form a stable amide bond. youtube.com This reaction is highly efficient and specific, ensuring that the fluorophore is covalently attached to the PEG scaffold. The choice of solvent is often a dry, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). youtube.com

Strategies for Controlled PEGylation and Azide Incorporation

Controlled PEGylation is essential for producing well-defined bioconjugates. The goal is to control the length of the PEG spacer and ensure the precise placement of the terminal functional groups (azide and TAMRA). The use of discrete PEG (dPEG®) linkers, which are monodisperse, is a key strategy. Unlike traditional polymer PEGs, which have a distribution of molecular weights, discrete PEGs have a specific and uniform chain length, leading to a homogenous final product.

The synthesis of heterobifunctional PEGs is fundamental to controlled incorporation. acs.orgnih.gov These linkers are designed with orthogonal functional groups at each terminus. For this compound, a linker with a terminal amine (for TAMRA conjugation) and a terminal azide is required. Synthesizing such linkers can be achieved by starting with a PEG molecule that has two different, selectively addressable protecting groups on its terminal hydroxyls. One end is deprotected and converted to an azide, while the other end is deprotected and converted to an amine. This ensures a 1:1 stoichiometry of the fluorophore and the azide group on the final molecule. The density of PEG on a surface or nanoparticle can also be controlled by adjusting the ratio of PEGylated lipids or polymers during formulation. nih.gov

Regioselective Synthesis and Isomeric Purity Considerations (e.g., 5- vs. 6-TAMRA isomers)

Commercial TAMRA is often sold as a mixture of two structural isomers: 5-carboxytetramethylrhodamine (B559615) (5-TAMRA) and 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA). These isomers arise from the initial reaction between 3-dimethylaminophenol (B24353) and trimellitic anhydride (B1165640), which can occur at two different positions on the anhydride ring. researchgate.net While the spectral properties of the 5- and 6-isomers are nearly identical, their different substitution patterns can lead to variations in linker attachment and potentially affect the behavior of the final conjugate. acs.orgnih.govidtdna.com

Achieving isomeric purity is therefore a critical consideration for research applications requiring well-defined molecular probes. A practical and scalable synthesis for isomerically pure 5- and 6-TAMRA has been reported. researchgate.netacs.orgnih.gov The method involves the acylation of 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride, which produces a mixture of dicarboxybenzophenone intermediates. nih.gov These intermediates can be separated into individual, pure compounds by recrystallization. nih.govresearchgate.net Each purified benzophenone (B1666685) intermediate is then reacted with another molecule of 3-dimethylaminophenol to yield either the pure 5-TAMRA or 6-TAMRA isomer. researchgate.netacs.org The resulting isomerically pure carboxy-TAMRA can then be converted to its NHS ester for conjugation to the PEG-azide linker.

Table 2: Properties of 5-TAMRA and 6-TAMRA Isomers

| Property | 5-TAMRA | 6-TAMRA |

|---|---|---|

| Excitation Maximum | ~546 nm | ~546 nm |

| Emission Maximum | ~579 nm | ~579 nm |

| Structural Difference | Carboxy group at position 5 of the phthalic acid ring | Carboxy group at position 6 of the phthalic acid ring |

| Synthetic Precursor | 4-Dimethylamino-2-hydroxy-2',4'-dicarboxybenzophenone | 4-Dimethylamino-2-hydroxy-2',5'-dicarboxybenzophenone |

| Application Note | Both isomers are widely used, but pure isomers are preferred for reproducible and well-defined conjugates. acs.org | Both isomers are widely used, but pure isomers are preferred for reproducible and well-defined conjugates. acs.org |

Post-Synthetic Modification and Functionalization of this compound

The true utility of this compound lies in its terminal azide group, which enables its covalent attachment to a wide array of biomolecules and surfaces through "click chemistry". medchemexpress.com This suite of reactions is known for being highly efficient, specific, and biocompatible.

The most common post-synthetic modification is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net In this reaction, the azide group of this compound reacts with a terminal alkyne on a target molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This method is extensively used for labeling proteins, nucleic acids, and other biomolecules that have been metabolically or synthetically functionalized with an alkyne group. nih.gov

An alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free click reaction. medchemexpress.com SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide group. medchemexpress.com The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and organisms. nih.gov

Advanced Purification Techniques for Research-Grade Purity

Achieving research-grade purity (>95%) for fluorescent probes like this compound is paramount to ensure experimental reproducibility and accuracy. Residual unreacted starting materials or side products can interfere with assays. Several advanced purification techniques are employed to meet these stringent purity requirements.

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the most common method for purifying fluorescently labeled compounds. It separates molecules based on their hydrophobicity, effectively removing unreacted fluorophore and other impurities.

For even higher purity, other techniques can be employed. Gel permeation chromatography is useful for separating the labeled product from excess, unreacted dye based on molecular size. youtube.com Furthermore, advanced methods like capillary transient isotachophoresis have been developed for the precise fractionation and purification of anionic fluorescent probes, achieving purities in the range of 95% to 99%, which may not be attainable with standard chromatographic techniques. nih.gov The quality of the final product is typically verified using analytical HPLC and Mass Spectrometry.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation | Role/Type |

|---|---|---|

| Tetramethylrhodamine-Polyethylene Glycol-Azide | This compound | Final Product/Fluorescent Probe |

| Triethylene Glycol | PEG3 | Starting Material/PEG Linker |

| Methanesulfonyl Chloride | MsCl | Reagent |

| Triethylamine | Et3N | Reagent/Base |

| Sodium Azide | NaN3 | Reagent/Azide Source |

| N-hydroxysuccinimide | NHS | Activating Group |

| Dimethylformamide | DMF | Solvent |

| Dimethyl Sulfoxide | DMSO | Solvent |

| 5-Carboxytetramethylrhodamine | 5-TAMRA | Fluorophore Isomer |

| 6-Carboxytetramethylrhodamine | 6-TAMRA | Fluorophore Isomer |

| 3-Dimethylaminophenol | - | Reagent for TAMRA synthesis |

| Trimellitic Anhydride | - | Reagent for TAMRA synthesis |

| 1,2,4-Benzenetricarboxylic Anhydride | - | Reagent for TAMRA synthesis |

| Dibenzocyclooctyne | DBCO | Reagent for SPAAC |

Advanced Bioconjugation Applications of Tamra Peg3 Azide

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with TAMRA-PEG3-Azide

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between a terminal alkyne and an azide (B81097). alfa-chemistry.cominterchim.fr In this context, this compound serves as the azide-containing detection molecule, which reacts with alkyne-modified biomolecules. chemicalbook.comjenabioscience.com The reaction's robustness, high yield, and the bioorthogonal nature of the reacting groups make it a cornerstone of modern bioconjugation. carlroth.cominterchim.fr

Optimizing reaction conditions is critical for achieving efficient and specific labeling of diverse biomolecules, such as proteins and nucleic acids, with this compound. uni-muenchen.de A typical protocol involves the alkyne-modified biomolecule, the this compound fluorescent tag, a copper(II) source like copper(II) sulfate (B86663) (CuSO₄), and a reducing agent to generate the catalytic Cu(I) species in situ. jenabioscience.comnih.gov Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective and does not interfere with the reaction. nih.govnih.gov

However, research has shown that standard CuAAC conditions can lead to significant background labeling, particularly through the reaction of the alkyne probe and azide tag with free cysteine thiols on proteins, forming a thiotriazole conjugate. nih.govacs.org This non-specific labeling is independent of the intended metabolic or affinity-based probe incorporation and can complicate data interpretation. nih.gov To mitigate this, optimization strategies may include adjusting reactant concentrations, reaction time, and temperature. acs.orgmdpi.com For instance, capping free thiols with reagents like iodoacetamide (B48618) (IAA) prior to the click reaction has been shown to significantly reduce this background signal. nih.gov

| Component | Typical Stock Concentration | Typical Final Concentration | Purpose |

|---|---|---|---|

| Alkyne-Modified Protein Lysate | 1.5 - 2 mg/mL | N/A | Target biomolecule for labeling |

| This compound | 1 mM (in DMSO) | 0.1 mM | Azide-functionalized fluorescent reporter |

| Copper (II) Sulfate (CuSO₄) | 50 mM (in water) | 1 mM | Source of copper catalyst |

| TCEP | 50 mM (in DMSO) | 1 mM | Reducing agent to generate Cu(I) from Cu(II) |

| TBTA | 10 mM (in DMSO) | 0.1 mM | Cu(I)-stabilizing ligand |

The cytotoxicity of free copper ions is a significant concern in biological applications. jenabioscience.com To address this, Cu(I)-chelating ligands are employed to protect biomolecules from oxidative damage and maintain the copper in its active +1 oxidation state. jenabioscience.com Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a widely used ligand that accelerates the CuAAC reaction and reduces side reactions. nih.govnih.gov Other water-soluble ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), have also been developed to further improve the biocompatibility and efficiency of the reaction in aqueous environments. jenabioscience.com These ligands are crucial for ensuring that the conjugation is successful without compromising the integrity of the labeled biomolecule. jenabioscience.com

| Ligand | Key Characteristics | Primary Application Environment |

|---|---|---|

| TBTA | Highly effective at stabilizing Cu(I) and accelerating the reaction; requires an organic co-solvent like DMSO. nih.govnih.gov | In vitro protein lysates, purified biomolecules. |

| THPTA | Water-soluble, designed to protect biomolecules from oxidative damage and maintain Cu(I) state in aqueous buffers. jenabioscience.com | Aqueous buffers, cell lysates, applications requiring high biocompatibility. jenabioscience.com |

Assessing the efficiency and selectivity of the conjugation reaction is a critical final step. A common and effective method is sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by in-gel fluorescence scanning. nih.govacs.org In this technique, the protein lysate, after reaction with this compound, is separated on a gel. The successful covalent attachment of the TAMRA fluorophore allows for the direct visualization of labeled proteins using a fluorescence scanner. acs.org The gel can then be stained with a total protein stain, like Coomassie Blue, to compare the fluorescent signal to the total amount of protein in each lane. nih.gov

For more detailed analysis, mass spectrometry can be employed to confirm the precise location and identity of the modification on the biomolecule. nih.gov This is particularly important for distinguishing between specific, intended labeling and non-specific background signals, such as the modification of cysteine residues. nih.gov By comparing results from probe-treated samples with control samples, the extent of non-specific binding can be quantified. acs.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing this compound

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful, copper-free variant of click chemistry. alfa-chemistry.com This reaction leverages the high ring strain of a cyclooctyne (B158145) to react spontaneously with an azide, such as the one on this compound, without the need for a toxic metal catalyst. alfa-chemistry.cominterchim.fr The bioorthogonal nature of this reaction makes it exceptionally well-suited for labeling molecules in complex biological environments, including on the surface of and inside living cells. nih.gov

The success of SPAAC relies on the design of a suitable strained alkyne. Several cyclooctyne derivatives have been developed, with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) being among the most widely used. bldpharm.comrsc.org

Dibenzocyclooctyne (DBCO): Also known as aza-dibenzocyclooctyne (ADIBO), DBCO is characterized by two fused benzene (B151609) rings, which contribute to significant ring strain and lead to rapid reaction kinetics with azides. bldpharm.comuzh.ch Its high reactivity makes it a popular choice for applications where fast labeling is required. nih.gov

Bicyclo[6.1.0]nonyne (BCN): This non-benzoannulated cyclooctyne has a smaller size and is less lipophilic compared to DBCO. bldpharm.comrsc.org While its reaction rate with azides is generally slower than that of DBCO, its improved aqueous solubility and smaller footprint can be advantageous in certain biological contexts. bldpharm.comnih.gov

The synthesis of these strained alkynes often involves multi-step chemical processes. For example, BCN derivatives can be synthesized from intermediates like cyclooctene, followed by bromination and subsequent reaction steps to form the strained triple bond. rsc.org These alkyne partners can then be incorporated into various molecules, such as lipids or amino acids, to enable site-specific labeling with an azide-bearing probe like this compound. uu.nllucerna-chem.ch

| Strained Alkyne | Structure | Key Characteristics | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) |

|---|---|---|---|

| DBCO (Dibenzocyclooctyne) | [Structure Image Placeholder] | High ring strain, fast reaction kinetics, more hydrophobic. bldpharm.comnih.gov | ~0.24 - 0.31 M⁻¹s⁻¹ |

| BCN (Bicyclo[6.1.0]nonyne) | [Structure Image Placeholder] | Smaller size, less lipophilic, slower kinetics than DBCO. bldpharm.comrsc.org | ~0.07 M⁻¹s⁻¹ |

The primary advantage of using this compound in SPAAC reactions is the ability to perform labeling under biocompatible conditions, making it ideal for in vitro studies on live cells and potentially for in vivo applications. nih.gov The elimination of the copper catalyst avoids cellular toxicity and the artifacts associated with it. uu.nl

A practical application of this method was demonstrated in the functionalization of liposomes. In one study, BCN-containing lipids were incorporated into the bilayer of liposomes. uu.nl These BCN-functionalized liposomes were then incubated with this compound. The SPAAC reaction proceeded efficiently at the liposomal surface, resulting in fluorescently labeled liposomes without the need for a copper catalyst. uu.nl This copper-free approach allows for the controlled surface modification of nanoparticles and cells, enabling the attachment of imaging agents, targeting ligands, and other functional molecules in a highly specific and biocompatible manner. nih.govuu.nl

Assessment of Reaction Kinetics and Bioorthogonality in Complex Biological Milieux

The efficacy of this compound in labeling applications within complex biological environments hinges on two critical factors: its reaction kinetics and its bioorthogonality. Bioorthogonal reactions are those that occur within living systems without interfering with native biochemical processes. nih.gov The azide group of this compound is chemically inert to the vast majority of cellular components, allowing it to serve as a specific handle for targeted chemical transformations. chemblink.com

The primary reaction involving this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is prized for its rapid kinetics and high specificity, forming a stable triazole linkage with alkyne-modified biomolecules. chemblink.commdpi.com The reaction's speed is crucial in biomedical settings and industrial applications where rapid chemical synthesis is essential. mdpi.com In complex biological media, such as cell lysates or even within living cells, the efficiency of the CuAAC reaction ensures minimal background labeling, which is vital for achieving a high signal-to-noise ratio in imaging and pull-down assays. chemblink.com

This compound can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. medchemexpress.commedchemexpress.com SPAAC utilizes strained cyclooctynes, which react with azides without the need for a potentially cytotoxic copper catalyst. mdpi.comalfa-chemistry.com While SPAAC reactions are generally slower than their copper-catalyzed counterparts, they offer a significant advantage for in vivo applications where biocompatibility is paramount. acs.org The kinetics of SPAAC can be influenced by the specific cyclooctyne used, with second-order rate constants varying significantly. mdpi.com For instance, some SPAAC reactions exhibit moderate kinetics, which can be advantageous for long-term cell tracking. acs.org

The bioorthogonality of the azide group ensures that this compound does not react nonspecifically with other functional groups present in complex biological systems. This high degree of selectivity is fundamental to its utility in precisely labeling and visualizing specific biomolecules, such as proteins, nucleic acids, and glycans, that have been metabolically or enzymatically engineered to contain an alkyne group. chemblink.comaxispharm.com

A study comparing azide-alkyne and thiol-alkyne click reactions for surface immobilization found that the thiol-alkyne reaction was more efficient under the tested microchannel cantilever spotting conditions. researchgate.net However, the study also successfully demonstrated the immobilization of a TAMRA-azide on a DBCO-terminated glass surface, highlighting the utility of the azide-alkyne reaction in creating micropatterns for biomedical applications. researchgate.net

Interactive Data Table: Comparison of Click Chemistry Reaction Kinetics

| Reaction Type | Catalyst | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| CuAAC | Copper(I) | 10² - 10⁵ | Fast kinetics, high yield, requires catalyst which can be cytotoxic. mdpi.comacs.org |

| SPAAC | None | 10⁻³ - 10¹ | Copper-free, highly bioorthogonal, generally slower than CuAAC. mdpi.comacs.org |

| IEDDA | None | 1 - 10⁶ | Extremely fast kinetics, involves tetrazine and strained alkene/alkyne. mdpi.comacs.org |

Integration of this compound in Multi-Component Click Systems

The bioorthogonal nature of the azide group in this compound allows for its seamless integration into multi-component labeling systems. This enables researchers to simultaneously or sequentially label multiple targets within a single biological sample, a technique often referred to as multiplexing. carlroth.com

A prime example of this is in dual-labeling experiments. For instance, a protein can be engineered to contain both an alkyne and another bioorthogonal handle, such as an aldehyde. This compound can then be used to specifically label the alkyne via a click reaction, while another probe, such as an aminooxy-functionalized molecule, can react with the aldehyde through oxime ligation. This approach was successfully used to simultaneously attach a TAMRA fluorophore and a PEG moiety to a protein. nih.gov

Furthermore, the orthogonality of the azide-alkyne cycloaddition to other click reactions, like the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), allows for triple bioorthogonal labeling. nih.gov In such a system, a biomolecule could be functionalized with an alkyne, a TCO, and another reactive group. This compound would react with the alkyne, while a tetrazine-functionalized probe would target the TCO, and a third probe would react with the remaining functional group. This strategy opens up possibilities for creating complex, multifunctional bioconjugates. nih.gov

Bifunctional linkers containing both an azide and a tetrazine group, separated by a PEG spacer, have been developed to facilitate such multi-component systems. lumiprobe.com These linkers allow for the connection of two different molecules through two distinct and orthogonal click reactions.

In the context of creating advanced biotherapeutics, multi-component labeling is invaluable. For example, a therapeutic protein could be simultaneously labeled with this compound for imaging and tracking, and another molecule to enhance its therapeutic efficacy or pharmacokinetic profile. nih.gov

Comparative Analysis of Bioconjugation Strategies with this compound

This compound is a versatile tool for bioconjugation, but its effectiveness can be compared with other labeling strategies and reagents. The choice of strategy often depends on the specific application, the biological context, and the desired outcome.

Comparison with other Fluorescent Azides:

Several fluorescent dyes are available with azide modifications for click chemistry. A head-to-head imaging comparison was conducted between a novel 3,3-difluoroazetidine (B2684565) rhodamine azide (RDF2) and 5-TAMRA-PEG3-azide in an EdU cell proliferation assay. nih.govuni-muenchen.de In this study, both dyes performed well in labeling alkyne-modified DNA via a Cu-catalyzed click reaction, providing clear nuclear staining. nih.govresearchgate.net However, the study noted that the emission filter used had a greater overlap with the TAMRA spectrum, suggesting that RDF2 performed at least as robustly as the well-established TAMRA dye. nih.gov

CuAAC vs. SPAAC:

As previously discussed, the primary bioconjugation strategies involving this compound are CuAAC and SPAAC.

CuAAC offers the advantage of rapid reaction rates, which can be beneficial for applications requiring quick and efficient labeling. acs.org However, the requirement for a copper catalyst can be a limitation in living systems due to potential cytotoxicity. alfa-chemistry.com

SPAAC eliminates the need for a copper catalyst, making it more suitable for in vivo labeling. alfa-chemistry.comacs.org The trade-off is generally slower reaction kinetics compared to CuAAC. acs.org The bulky nature of the cyclooctyne reagents used in SPAAC can also sometimes lead to steric hindrance. acs.org

Comparison with other Bioorthogonal Reactions:

Besides azide-alkyne cycloadditions, other bioorthogonal reactions are used for bioconjugation, such as the Staudinger ligation and IEDDA.

Staudinger Ligation: This reaction between an azide and a phosphine (B1218219) is highly selective but generally has slower kinetics than CuAAC. nih.gov

IEDDA: The reaction between a tetrazine and a strained alkene or alkyne boasts extremely fast kinetics, making it ideal for applications requiring rapid labeling. mdpi.comacs.org

The choice between these strategies often involves a trade-off between reaction speed, the potential for steric hindrance from the required functional groups, and the biocompatibility of the reagents. acs.org

Interactive Data Table: Comparison of Bioconjugation Strategies

| Strategy | Reactive Partners | Key Advantages | Key Disadvantages |

| CuAAC with this compound | Azide, Terminal Alkyne | Fast kinetics, small reactive groups. mdpi.comacs.org | Requires potentially cytotoxic copper catalyst. alfa-chemistry.com |

| SPAAC with this compound | Azide, Strained Alkyne | Copper-free, highly bioorthogonal for in vivo use. alfa-chemistry.comacs.org | Slower kinetics, bulky alkyne can cause steric hindrance. acs.org |

| Staudinger Ligation | Azide, Phosphine | Highly selective. nih.gov | Slow kinetics, potential for phosphine oxidation. nih.gov |

| IEDDA | Tetrazine, Strained Alkene/Alkyne | Extremely fast kinetics. mdpi.comacs.org | Can involve bulky reactive groups. |

In a study comparing the immobilization of biotin-PEG3-azide and biotin-PEG-thiol on a DBCO-terminated surface, the thiol-alkyne reaction showed higher efficiency. researchgate.net This suggests that for certain surface chemistry applications, alternative click reactions might be more suitable than the azide-alkyne cycloaddition.

Applications of Tamra Peg3 Azide in Chemical Biology and Molecular Research

Cellular Metabolic Labeling and Imaging with TAMRA-PEG3-Azide

Metabolic labeling strategies utilize this compound to visualize a variety of cellular processes. chemblink.com The general principle involves introducing a metabolic precursor molecule containing an alkyne group to cells. jenabioscience.com Cellular enzymes incorporate this precursor into newly synthesized biomolecules. jenabioscience.com Following this, the cells are fixed and permeabilized, and the alkyne-modified biomolecules are reacted with this compound through a CuAAC reaction, attaching the fluorescent TAMRA dye for visualization and analysis. chemblink.comjenabioscience.com

Labeling of Newly Synthesized Biomolecules (e.g., DNA, RNA, Proteins, Lipids)

This compound is extensively used in chemical labeling strategies for the site-specific tagging and visualization of a wide range of newly synthesized biomolecules. chemblink.combaseclick.eubaseclick.eu

DNA and RNA: In cell proliferation assays, an alkyne-modified nucleoside, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is supplied to cells and incorporated into newly synthesized DNA. researchgate.net After fixation, the alkyne-modified DNA is conjugated with this compound via a click reaction, allowing for the fluorescent detection of proliferating cells. researchgate.net A similar approach can be used for labeling newly transcribed RNA. baseclick.eu

Proteins and Glycans: Cells can be metabolically engineered to incorporate alkyne-modified amino acids or sugars into their proteins and glycoconjugates, respectively. chemblink.com Subsequent treatment with this compound and a copper catalyst allows these molecules to be visualized by fluorescence microscopy. chemblink.com This technique is crucial for tracking processes like protein synthesis and glycosylation. chemblink.com

Lipids (Prenylated Proteins): Metabolic labeling with alkyne-functionalized isoprenoid probes is used to identify and study prenylated proteins. nih.gov These probes are incorporated into proteins, which can then be tagged with this compound for fluorescent detection in-gel following SDS-PAGE. nih.gov

| Biomolecule | Labeling Precursor (Example) | Detection Principle | Research Application |

| DNA | 5-ethynyl-2'-deoxyuridine (EdU) | Click reaction with this compound | Cell proliferation assays researchgate.net |

| Proteins | Alkyne-modified amino acids | Click reaction with this compound | Tracking protein synthesis chemblink.com |

| Glycans | Alkyne-modified sugars | Click reaction with this compound | Visualizing glycosylation chemblink.com |

| Prenylated Proteins | Alkyne-containing isoprenoid probes | Click reaction with this compound | Identifying protein lipidation nih.gov |

Visualization of Biosynthetic Pathways

By labeling nascent biomolecules, this compound enables the visualization and study of entire biosynthetic pathways. For instance, the labeling of prenylated proteins can be enhanced by inhibiting the endogenous synthesis of isoprenoid substrates with statins, which block the HMG-CoA reductase enzyme. nih.gov This strategy maximizes the incorporation of the alkyne-containing probe, providing a clearer fluorescent signal of the prenylated proteins. nih.gov This allows researchers to investigate the dynamics of protein prenylation, a critical post-translational modification. Similarly, tracking the incorporation of alkyne-modified sugars provides insights into the complex pathways of cellular glycan synthesis and trafficking. chemblink.com

Impact of PEG Spacer on Cellular Uptake and Distribution

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the this compound molecule significantly influences its properties and effectiveness in biological systems. carlroth.comcarlroth.com

Enhanced Solubility: The hydrophilic PEG3 spacer increases the water solubility of the otherwise hydrophobic TAMRA dye. conju-probe.comlifetein.com This is advantageous for preparing stock solutions and for use in aqueous biological buffers.

Minimized Interactions: The PEG spacer physically separates the TAMRA fluorophore from the azide (B81097) group and, consequently, from the biomolecule it attaches to. carlroth.comcarlroth.comtenovapharma.com This separation is crucial as it minimizes potential steric hindrance and quenching interactions between the dye and the labeled molecule, which could otherwise affect the fluorescence signal or the biomolecule's function. carlroth.comcarlroth.cominterchim.fr

Improved Cellular Interactions: Surface modification of nanoparticles with PEG has been shown to prevent unwanted aggregation under physiological conditions and decrease non-specific cellular uptake. acs.org While this compound is a small molecule, the principle of the PEG spacer enhancing hydrophilicity can contribute to more favorable interactions within the cellular environment, potentially reducing non-specific binding and improving signal-to-noise ratios in imaging experiments. chemblink.com

Protein Labeling and Functionalization Studies

The specific reactivity of the azide group makes this compound a key reagent for targeted protein studies. biochempeg.com

Site-Specific Protein Conjugation via Click Chemistry

Click chemistry enables the precise, site-specific labeling of proteins. chemblink.comconju-probe.com To achieve this, a protein must first be engineered to contain an alkyne group. This is typically done by incorporating an alkyne-bearing unnatural amino acid into the protein's sequence during synthesis. Once the alkyne-functionalized protein is obtained, it can be selectively reacted with this compound. chemblink.com The CuAAC reaction forms a stable, covalent triazole linkage, attaching the TAMRA fluorophore to the specific, predetermined site on the protein. chemblink.comjenabioscience.com This method provides a high degree of control over the labeling process, ensuring that the fluorescent probe is attached only at the desired location, which is critical for functional studies. nih.gov

Research Finding: In one study, researchers created a bifunctionalized Green Fluorescent Protein (GFP) containing an alkyne group. nih.gov They then incubated this protein with Azido-TAMRA under click reaction conditions (CuSO₄, TCEP, TBTA). nih.gov The reaction resulted in the successful and complete conversion of the alkyne-functionalized protein to a TAMRA-labeled version, demonstrating the high efficiency and selectivity of this conjugation method for creating fluorescently tagged proteins for further analysis. nih.gov

Analysis of Protein Dynamics and Interactions

Once a protein is labeled with this compound, its behavior within the cell can be monitored using fluorescence-based techniques.

Development of Fluorescently Tagged Protein Constructs

The ability to fluorescently label proteins is crucial for understanding their localization, trafficking, and interactions within living cells. This compound serves as a powerful tool for creating these fluorescently tagged protein constructs. The process typically involves the metabolic or enzymatic incorporation of an alkyne-containing unnatural amino acid into a protein of interest. Subsequently, the azide group on this compound can be covalently attached to the alkyne-modified protein via the CuAAC reaction. chemblink.com This results in a selectively labeled protein that can be visualized using fluorescence microscopy. chemblink.com

This method offers several advantages over traditional genetic tagging methods like Green Fluorescent Protein (GFP) fusion. The smaller size of the this compound tag is less likely to interfere with the natural function and localization of the protein being studied. Furthermore, the "click" reaction is highly specific and occurs under biocompatible conditions, minimizing off-target labeling and cellular toxicity. chemblink.comnih.gov

Table 1: Spectroscopic Properties of this compound

| Property | Value | Source |

| Maximum Excitation (λabs) | 546 - 553 nm | baseclick.eubroadpharm.comjenabioscience.com |

| Maximum Emission (λem) | 565 - 579 nm | baseclick.eubroadpharm.comjenabioscience.com |

| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 L·mol⁻¹·cm⁻¹ | broadpharm.comjenabioscience.com |

| Solubility | DMSO, DMF, MeOH | baseclick.eubroadpharm.comjenabioscience.com |

This table provides a summary of the key spectroscopic properties of this compound, which are essential for its application as a fluorescent probe.

Nucleic Acid Labeling and Hybridization Studies

DNA and RNA Labeling for Genomic and Transcriptomic Research

In the fields of genomics and transcriptomics, the ability to label and detect specific DNA and RNA sequences is fundamental. This compound provides a robust method for fluorescently labeling nucleic acids. baseclick.euhuarenscience.com This is typically achieved by incorporating alkyne-modified nucleosides into DNA or RNA strands during synthesis, either chemically or enzymatically. uni-muenchen.de The alkyne-functionalized nucleic acids can then be "clicked" with this compound, resulting in fluorescently tagged probes.

These probes are invaluable for a variety of applications, including fluorescence in situ hybridization (FISH), a technique used to visualize the location of specific DNA sequences on chromosomes or RNA molecules within cells. uni-muenchen.decarlroth.com The brightness and photostability of the TAMRA fluorophore allow for sensitive and clear detection of the target sequences. tenovapharma.com

Probing Nucleic Acid Structure and Function

Beyond simple detection, fluorescently labeled nucleic acids can be used to study their structure and dynamics. For instance, techniques like Fluorescence Resonance Energy Transfer (FRET) can utilize TAMRA as an acceptor fluorophore to measure distances between different parts of a nucleic acid molecule or between a nucleic acid and a protein. chemblink.com This provides insights into the folding and conformational changes of DNA and RNA, which are often critical for their function.

Application in DNA Origami and Nanoparticle Functionalization

DNA origami is a technique that uses the specific base-pairing of DNA to construct complex two- and three-dimensional nanostructures. These structures can be functionalized with various molecules, including fluorophores, to create sophisticated nanoscale devices. This compound can be used to label specific locations on these DNA origami structures by incorporating alkyne-modified oligonucleotides into the design and subsequently attaching the fluorophore via click chemistry. uni-muenchen.deresearchgate.net

Similarly, this compound is employed in the functionalization of nanoparticles. nih.gov By coating nanoparticles with alkyne-containing ligands, they can be readily labeled with this compound. This allows for the tracking and imaging of nanoparticles in biological systems and is a key step in the development of targeted drug delivery systems and diagnostic tools. A universal click-chemistry approach has been demonstrated for the DNA functionalization of various nanoparticles, including silica (B1680970) and silicon, which can then be self-assembled into complex structures using DNA origami. nih.gov

Carbohydrate Labeling and Glycomics Research

Elucidation of Glycan Biosynthesis and Trafficking

Glycans, or complex carbohydrates, play vital roles in a multitude of biological processes. Understanding their synthesis and movement within cells is a key focus of glycomics research. A powerful strategy for studying glycans involves metabolic labeling, where cells are fed unnatural, azide-modified sugars. researchgate.netacs.org These azido-sugars are incorporated into the cell's natural glycan biosynthesis pathways, resulting in the display of azide-functionalized glycans on the surface of proteins and lipids.

Once these azide-tagged glycans are in place, this compound can be used to visualize them through the CuAAC reaction. researchgate.net This allows researchers to track the location and movement of newly synthesized glycans in living cells and organisms, providing valuable insights into glycan trafficking and metabolism. researchgate.netsfu.ca This approach has been used to study glycan dynamics in various contexts, from protein glycosylation to the development of organisms like zebrafish. researchgate.netsfu.ca

Tools for Glycoprotein and Glycolipid Studies

The study of glycoproteins and glycolipids, crucial molecules in a vast array of biological processes, has been significantly advanced by the development of sophisticated chemical tools. Among these, this compound has emerged as a key reagent for the fluorescent labeling and visualization of these complex biomolecules. This is primarily achieved through a powerful and versatile strategy known as metabolic glycoengineering, which is often coupled with bioorthogonal click chemistry.

The underlying principle of this approach involves introducing unnatural sugar molecules containing a bioorthogonal chemical reporter, such as an azide group, into cells. nih.govfrontiersin.org These modified sugars are processed by the cell's own biosynthetic machinery and incorporated into glycoproteins and glycolipids. nih.govfrontiersin.org The azide group, being biologically inert, does not interfere with cellular processes. nih.govnih.gov Once these azido-sugars are integrated into the cellular glycans, they can be specifically and efficiently labeled with a fluorescent probe like this compound. chemblink.comconju-probe.com

The TAMRA (tetramethylrhodamine) component of the compound is a well-established red-fluorescent dye, providing a strong and stable signal for detection. biochempeg.combroadpharm.com The azide moiety serves as a chemical handle for the highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". chemblink.comconju-probe.combiochempeg.com This reaction forms a stable triazole linkage between the azide on the modified glycan and an alkyne-functionalized partner, or in the case of this compound, the azide on the probe reacts with an alkyne-modified glycan. The PEG3 (triethylene glycol) spacer enhances the water solubility of the molecule and reduces steric hindrance, thereby improving the efficiency of the labeling reaction in aqueous biological environments. chemblink.comconju-probe.com

Detailed Research Findings

The utility of azide-functionalized fluorescent probes like this compound is demonstrated in various research applications, from the visualization of glycans on the cell surface to the analysis of specific protein modifications.

In a notable study, researchers utilized a dual-labeling strategy to modify a Green Fluorescent Protein (GFP) with both an aldehyde and an alkyne group. researchgate.net The alkyne-functionalized GFP was then subjected to a click reaction with a TAMRA-azide. The successful conjugation was confirmed by SDS-PAGE analysis, where the fluorescently labeled protein could be visualized directly in the gel. This work showcases the specificity and efficiency of the click reaction in complex biological samples. researchgate.net

The following table summarizes the results from this dual-labeling experiment:

| Lane | Reaction Components | Observation (In-gel Fluorescence) | Observation (Coomassie Blue Stain) |

| 1 | Bifunctional Protein + TAMRA-azide + aminooxy-PEG | Fluorescent band corresponding to the dual-labeled protein | Band corresponding to the dual-labeled protein |

| 2 | Bifunctional Protein + TAMRA-azide | Fluorescent band corresponding to the TAMRA-labeled protein | Band corresponding to the TAMRA-labeled protein |

| 3 | Bifunctional Protein + aminooxy-PEG | No fluorescence | Band corresponding to the PEG-labeled protein |

| 4 | Bifunctional Protein only | No fluorescence | Band corresponding to the unmodified protein |

| Data sourced from Rashidian, M., et al. (2013). researchgate.net |

This experiment clearly demonstrates that the TAMRA-azide specifically reacts with the alkyne-functionalized protein, as evidenced by the appearance of a fluorescent band only in the lanes where the TAMRA-azide was present with the modified protein.

In another application, the dynamics of lignification in plants were visualized using a similar strategy. nih.gov Plant tissues were supplied with monolignol precursors containing alkyne groups. These were then incorporated into the plant cell walls. Subsequent treatment with a solution containing 5-TAMRA-PEG3-azide under CuAAC conditions allowed for the fluorescent labeling and imaging of the newly synthesized lignin, providing insights into cell wall biosynthesis. nih.gov

Furthermore, the "Click-ExM" (Click-mediated Expansion Microscopy) methodology, while primarily demonstrated with biotin-azide for glycan imaging, also highlights the use of TAMRA-azide for lipid analysis. dicp.ac.cn In this method, cells were metabolically labeled with alkyne-choline to tag phospholipids (B1166683). These were then reacted with azide-TAMRA, enabling the visualization of cellular membranes. This demonstrates the versatility of TAMRA-azide probes for studying different classes of biomolecules that have been metabolically tagged with alkynes. dicp.ac.cn

These findings underscore the power of this compound as a tool in chemical biology. Its ability to specifically and covalently label metabolically-engineered glycoproteins and glycolipids allows for their visualization in complex biological systems, contributing to a deeper understanding of their distribution, dynamics, and function.

Applications of Tamra Peg3 Azide in Biomedical and Nanotechnology Research

Development of Fluorescent Biosensors and Probes

The structural features of TAMRA-PEG3-Azide make it an excellent component for the construction of fluorescent biosensors and probes designed for specific biological investigations.

The rational design of biosensors using this compound leverages the specific functions of its three core components. The azide (B81097) group is the key to its utility in modern bioconjugation, allowing it to be "clicked" onto a target molecule that has been modified to contain a terminal alkyne. This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is highly specific and efficient, forming a stable triazole linkage under mild, aqueous conditions suitable for biological samples. alfa-chemistry.comabpbio.cominterchim.fr

This click chemistry approach is central to creating biosensors for detecting cellular metabolites. interchim.fr For instance, in a common strategy, a cell is fed an alkyne-modified analog of a metabolite (e.g., 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to study DNA synthesis). interchim.fr This analog is incorporated into newly synthesized biomolecules. After cell fixation and permeabilization, the azide group on this compound is used to specifically label the alkyne-tagged biomolecules, allowing for fluorescent detection and analysis. interchim.frsigmaaldrich.com

The design can also incorporate principles of Fluorescence Resonance Energy Transfer (FRET), where TAMRA can act as an acceptor dye. axispharm.comresearchgate.net The quenching of TAMRA's fluorescence can be used to discriminate between different states, such as the hybridization of DNA strands. researchgate.net The PEG3 linker adds a degree of spatial separation between the fluorophore and the attached biomolecule, which can be critical for maintaining the function of both and enhancing solubility. conju-probe.com

A primary application of this compound is in the detection of cellular proliferation. It is a key reagent in EdU-based cell proliferation assay kits. sigmaaldrich.comcarlroth.comcarlroth.com In this context, cells undergoing DNA replication incorporate the thymidine (B127349) analog EdU into their newly synthesized DNA. sigmaaldrich.com this compound is then introduced and covalently attaches to the EdU's alkyne group via click chemistry. sigmaaldrich.comcarlroth.com This results in bright fluorescent labeling of cells in the S-phase of the cell cycle, which can be quantified using fluorescence microscopy or flow cytometry. sigmaaldrich.com This method offers a superior alternative to older techniques like BrdU incorporation, which requires harsh DNA denaturation and antibody-based detection. interchim.frcarlroth.com

Beyond DNA, this strategy can be adapted to label other classes of biomolecules. By using alkyne-modified precursors for RNA, proteins, or glycans, researchers can use this compound to visualize a wide range of cellular processes and analytes. abpbio.com For example, it has been used to visualize newly synthesized proteins in neurons by reacting with an incorporated modified amino acid. nih.gov

Derivatives of TAMRA-azide have been shown to function as sensitive thermometers within living cells. rsc.org The fluorescence intensity of TAMRA is temperature-dependent, a property that can be exploited for microthermography. Research has demonstrated that a thermosensitive TAMRA-azide can be targeted to specific organelles, such as the endoplasmic reticulum (ER), to map temperature gradients. rsc.org

In one study, TAMRA-azide was shown to have a temperature sensitivity of -2.1% per °C in fixed cells and -1.8% per °C when localized to the ER in living cells. rsc.org This allowed for the visualization of temperature changes in response to local heating by a laser, demonstrating its function as a targeted cellular thermosensor. rsc.orgresearchgate.net

| Parameter | Finding | Source |

| Analyte | Temperature | rsc.org |

| Location | Cytosol (in fixed HeLa cells) | rsc.org |

| Sensitivity | -2.1% fluorescence intensity change per °C | rsc.org |

| Location | Endoplasmic Reticulum (in live HeLa cells) | rsc.org |

| Sensitivity | -1.8% fluorescence intensity change per °C | rsc.org |

Functionalization of Nanomaterials and Surfaces

The azide group of this compound makes it a powerful tool for the surface modification of materials through click chemistry, enabling the creation of functionalized nanomaterials and surfaces for various applications. biochempeg.comalfa-chemistry.com

This compound can be covalently immobilized on surfaces that are pre-functionalized with a reactive alkyne group, such as dibenzocyclooctyne (DBCO). mdpi.comresearchgate.net This strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click reaction, which is advantageous as it avoids the potential cytotoxicity of copper catalysts in biomedical applications. alfa-chemistry.commdpi.com

This surface functionalization technique has been used to create micropatterned arrays on glass surfaces for potential use in diagnostic platforms and nanobiosensors. researchgate.netscispace.com In one study, researchers used microchannel cantilever spotting to create microarrays of TAMRA-azide on a DBCO-functionalized glass surface. researchgate.net They optimized the reaction conditions for this immobilization.

| Parameter | Optimal Condition | Source |

| Reaction Type | Azide-Alkyne Click Reaction (SPAAC) | researchgate.net |

| Surface | DBCO-terminated glass | researchgate.net |

| Ink | TAMRA-azide | researchgate.net |

| Optimal Temperature | 37 °C | researchgate.net |

| Optimal Time | 20 minutes | researchgate.net |

This ability to create stable, fluorescently-labeled patterns is fundamental for developing diagnostic platforms that can detect proteins or other biomolecules. researchgate.netscispace.com For example, a surface could be co-functionalized with TAMRA-azide (as a reference or marker) and a capture molecule like biotin-PEG3-azide to create a biosensor for detecting proteins like streptavidin. scispace.com

Click chemistry is extensively used to synthesize and functionalize novel polymeric materials, including hydrogels and dendrimers. alfa-chemistry.com The azide-alkyne reaction allows for the efficient and specific incorporation of molecules like this compound into a polymer backbone or as a pendant group. This process, known as post-polymerization modification, can be used to create fluorescently-labeled polymers and hydrogels. mdpi.com

For example, a polymer can be synthesized with alkyne groups along its chain. Subsequently, this compound can be "clicked" onto these alkyne sites, effectively tagging the entire polymer structure with a stable fluorescent label. mdpi.com This is valuable for visualizing the polymer's structure, tracking its delivery in biological systems, or creating smart materials that report on their environment. alfa-chemistry.com Similarly, this compound can be integrated into the cross-linked network of a hydrogel, enabling the creation of fluorescent hydrogels for applications in tissue engineering, drug delivery, and as sensor platforms. alfa-chemistry.com The ability to functionalize liposomes, a type of lipid nanoparticle, with this compound has also been demonstrated, highlighting its use in modifying lipid-based drug delivery systems. uu.nl

Engineering of Nanoparticles for Targeted Delivery and Imaging

The functionalization of nanoparticles with fluorescent dyes is a cornerstone of advanced biomedical research, enabling the tracking and visualization of these carriers in biological systems. This compound serves as a critical tool in this domain due to its unique combination of a bright, photostable fluorophore (TAMRA), a biocompatible polyethylene (B3416737) glycol (PEG) spacer, and a reactive azide group. This azide moiety allows for its covalent attachment to nanoparticles modified with a corresponding alkyne group via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions. broadpharm.comalfa-chemistry.commedchemexpress.com

One notable application involves the fabrication of "clickable" nanowires from conjugated polyfluorene polymers. acs.org In these systems, alkyne groups present on the surface of the nanowires are readily functionalized by a click reaction with 5-TAMRA-PEG3-azide. acs.org This process creates fluorescently labeled nanowires that can be used as biological sensing platforms, where the fluorescence resonance energy transfer (FRET) between the TAMRA dye and the polymer backbone can be exploited for detection purposes. acs.org

In the realm of drug delivery, particularly for RNA therapeutics, lipid nanoparticles (LNPs) and liposomes are frequently engineered for targeted delivery. uu.nl Researchers have developed liposomes incorporating lipids that feature a reactive cyclooctyne (B158145) group, such as bicyclo[6.1.0]nonyne (BCN). uu.nl These BCN-functionalized liposomes can be efficiently labeled by reacting them with azide-containing molecules like 5-TAMRA-PEG3-Azide through copper-free SPAAC. uu.nl This method allows for the robust attachment of the fluorescent tag to the surface of the liposome, facilitating studies on their delivery kinetics and cellular uptake without the need for a potentially toxic copper catalyst. alfa-chemistry.comuu.nl The short, hydrophilic PEG3 spacer helps to enhance the water solubility of the dye and minimize adverse interactions between the fluorophore and the nanoparticle surface or its cargo. conju-probe.comtenovapharma.com

| Nanoparticle Type | Functionalization Chemistry | Purpose | Research Finding | Reference |

| Polyfluorene Nanowires | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Biological Sensing Platform | Alkyne groups on the nanowire surface were effectively functionalized with 5-TAMRA-PEG3-azide, enabling FRET-based sensing. | acs.org |

| Liposomes | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Imaging and Delivery Tracking | BCN-modified liposomes were successfully conjugated with 5-TAMRA-PEG3-Azide to create fluorescently labeled vesicles for tracking and kinetic studies. | uu.nl |

| Lipid Nanoparticles (LNPs) | Copper-Free "Click" Chemistry | RNA Therapeutic Delivery | Functionalization with targeting ligands and fluorescent dyes like this compound is a key strategy for directing LNPs to specific cell types. | uu.nl |

Applications in Proteomics and Drug Discovery Workflows

This compound has become an indispensable reagent in modern chemical proteomics and drug discovery, primarily due to its role as a fluorescent reporter in click chemistry-based workflows. biochempeg.com Its ability to be selectively attached to alkyne-modified biomolecules enables the visualization and identification of proteins and the screening of small molecule libraries. alfa-chemistry.com

Affinity-Based Proteomic Profiling

Affinity-based protein profiling (ABPP) is a powerful strategy used to identify the cellular targets of small molecules and to map protein interactions in complex biological systems. rsc.org A common approach involves the use of "fully-functionalized" probes, which are small molecules equipped with both a reactive group for covalent crosslinking to target proteins (like a photoactivatable diazirine) and a bioorthogonal handle (typically a terminal alkyne). chemrxiv.orgnih.gov

In a typical ABPP experiment, live cells are treated with an alkyne-bearing probe. nih.gov After the probe binds to its protein targets, UV irradiation covalently crosslinks them. rsc.orgchemrxiv.org The cells are then lysed, and the entire proteome is subjected to a CuAAC click reaction. nih.gov In this step, this compound is "clicked" onto the alkyne handle of the probe-protein conjugate. chemrxiv.orguni-muenchen.de This tags the target proteins with a bright red-fluorescent TAMRA dye. broadpharm.com The labeled proteins can then be easily visualized by in-gel fluorescence scanning after separation by SDS-PAGE, allowing for the identification of specific protein-probe interactions. chemrxiv.orgbiorxiv.org This method has been successfully used to profile the targets of natural product-inspired probes and to validate the engagement of fragment-based probes with their targets in lung cancer cells. chemrxiv.orgnih.gov

| Experimental Step | Reagent/Component | Purpose | Reference |

| 1. Target Labeling | Alkyne-functionalized affinity probe (e.g., with diazirine) | To bind and covalently link to target proteins in live cells. | chemrxiv.orgnih.gov |

| 2. Cell Lysis | Lysis Buffer (e.g., containing SDS, NP-40) | To solubilize cellular proteins for subsequent reaction. | biorxiv.org |

| 3. Click Reaction | This compound | To fluorescently tag the alkyne-modified probe-protein conjugates. | chemrxiv.orguni-muenchen.de |

| Copper (II) Sulfate (B86663) (CuSO₄) | Copper source for the CuAAC reaction. | nih.gov | |

| TCEP (Tris(2-carboxyethyl)phosphine) | Reducing agent to generate the active Cu(I) catalyst. | nih.gov | |

| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | A ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency. | nih.gov | |

| 4. Visualization | SDS-PAGE and In-Gel Fluorescence Scanning | To separate proteins by size and visualize the fluorescently labeled targets. | chemrxiv.orgbiorxiv.org |

Construction of Small Molecule Libraries and Lead Optimization

The principles of click chemistry are widely applied in drug discovery for the rapid assembly and screening of small molecule libraries. alfa-chemistry.com By synthesizing a collection of diverse molecular fragments, each containing an alkyne handle, researchers can create large libraries to screen for binding against a protein target of interest.

This compound plays a crucial role in the "readout" phase of these screening campaigns. After incubating the alkyne-bearing library with the target protein, this compound can be used in a click reaction to fluorescently label any library members that have successfully bound to the protein. This fluorescence signal provides a direct and sensitive method for identifying "hits." This approach has been demonstrated in chemoproteomic studies where libraries of fragment-based probes were screened to identify ligands for a wide range of proteins. chemrxiv.orgnih.gov

Furthermore, during lead optimization, fluorescently tagged versions of a lead compound can be created using this compound. These fluorescent probes allow for detailed studies of target engagement, cellular uptake, and subcellular localization, providing critical data to guide the chemical refinement of the lead molecule into a viable drug candidate.

Development of PROTACs and other Degrader Molecules

Proteolysis-targeting chimeras (PROTACs) are an innovative class of therapeutic molecules designed to hijack the cell's natural protein disposal system to destroy specific disease-causing proteins. medchemexpress.com A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. tocris.com

The "PEG3-Azide" chemical group is a commonly used component in the synthesis of PROTACs, often serving as part of the flexible linker. tocris.com For example, building blocks like Pomalidomide-PEG3-Azide are commercially available for synthesizing PROTACs that recruit the CRBN E3 ligase. sigmaaldrich.com

By substituting a standard azide linker with this compound, researchers can synthesize fluorescently labeled PROTACs. These "tool PROTACs" are not typically intended as final drug candidates but are invaluable for research and development. The attached TAMRA fluorophore allows scientists to visually track the PROTAC in live cells using fluorescence microscopy. This enables the direct observation of critical processes such as:

Cellular permeability and uptake of the PROTAC.

Subcellular localization of the PROTAC and its engagement with the target protein.

Formation of the key "ternary complex" (Target Protein—PROTAC—E3 Ligase).

These imaging-based assays provide crucial insights that help optimize the design of more effective and clinically relevant degrader molecules.

Advanced Spectroscopic and Imaging Research Utilizing Tamra Peg3 Azide

Fluorescence Microscopy Applications

TAMRA-PEG3-Azide is a versatile reagent for fluorescence microscopy, enabling the visualization of a wide array of biomolecules and cellular processes. chemblink.com Its application stems from its ability to be "clicked" onto metabolically or genetically incorporated alkyne tags in proteins, nucleic acids, glycans, or lipids. chemblink.combiorxiv.org

The strong absorption and emission characteristics of the TAMRA fluorophore make this compound highly suitable for fluorescence microscopy techniques, including confocal imaging. chemblink.comdicp.ac.cn Researchers have successfully used this probe to visualize various cellular components with high clarity. For instance, after metabolically labeling cells with alkyne-choline, this compound was used to image choline-containing phospholipids (B1166683) in cellular membranes via confocal microscopy. dicp.ac.cn Similarly, it has been employed to visualize alkyne-functionalized nanowires on substrates, with confocal microscopy confirming the successful "click" reaction. acs.org

Beyond standard confocal methods, this compound is a key component in advanced super-resolution imaging techniques like expansion microscopy (ExM). In a method termed click-ExM, biomolecules such as lipids are first metabolically labeled with an alkyne tag. biorxiv.orgdicp.ac.cn The cells are then fixed, permeabilized, and the alkyne-tagged molecules are reacted with an azide-biotin probe. This is followed by staining with a fluorescently labeled streptavidin and subsequent hydrogel embedding and expansion. biorxiv.org This methodology enables the nanoscale imaging of molecules that were previously incompatible with ExM techniques. biorxiv.orgdicp.ac.cn In one study, click-ExM was used with various lipid reporters, including azide-cholesterol and alkyne-fatty acids, to achieve super-resolution imaging of their distribution in COS-7 cells. biorxiv.org

Table 1: Applications of this compound in Confocal and Super-Resolution Microscopy

| Technique | Target Molecule/Structure | Cell Type/System | Research Finding | Citations |

|---|---|---|---|---|

| Confocal Microscopy | Choline-containing phospholipids | COS-7 cells | Visualization of cellular membranes after metabolic labeling with alkyne-choline. | dicp.ac.cn |

| Confocal Microscopy | DNA (via EdU incorporation) | HEK-293T cells | Imaging of newly synthesized DNA in a cell proliferation assay. | researchgate.net |

| Confocal Laser Scanning Microscopy | Protein-based nanostructures | HPB-MLT T-leukemia cells | Confirmed cellular uptake and internalization of TAMRA-labeled nanostructures. | nih.gov |

| Expansion Microscopy (click-ExM) | Lipids (various reporters) | COS-7 cells | Enabled super-resolution imaging of the distribution of fatty acids, prenol lipids, and sterol lipids. | biorxiv.org |

The cell-permeable nature and bioorthogonal reactivity of this compound make it an effective tool for tracking dynamic events within living cells. chemblink.comrsc.org A significant application is the monitoring of endoplasmic reticulum (ER) remodeling. rsc.orgrsc.org In cells engineered to express a single-chain avidin (B1170675) (scAVD) protein targeted to the ER, a DBCO-biotin conjugate first binds to the scAVD. Subsequently, TAMRA-azide is added and attaches to the DBCO group via a copper-free click reaction, effectively labeling the ER. rsc.org Using this strategy, researchers have tracked the movement of ER rings and junctions, revealing velocities consistent with microtubule polymerization-driven remodeling. rsc.org

Furthermore, the fluorescence intensity of TAMRA has been shown to be temperature-sensitive, a property that has been exploited for live-cell thermometry. rsc.orgrsc.org When targeted to the ER in living cells, the fluorescence of the TAMRA probe decreased in response to a localized heat pulse generated by a laser, allowing for the mapping of temperature gradients near the heat source. rsc.org The ER-targeted TAMRA-azide exhibited a temperature sensitivity of -1.8% per °C, demonstrating its potential for monitoring temperature changes at specific organelles in living cells. rsc.org These studies highlight the utility of this compound in tracking not just the location, but also the biophysical environment of cellular structures in real-time. rsc.org

Colocalization analysis is crucial for determining the spatial relationship between different molecules or structures within a cell. This compound is frequently used in such studies to confirm the precise location of a labeled target. For example, in the live-cell ER tracking experiments, the successful targeting of TAMRA-azide to the endoplasmic reticulum was confirmed by observing its colocalization with a commercially available ER tracker (B12436777) dye. rsc.orgrsc.org This confirmation is a critical control to ensure that the observed dynamics are indeed those of the intended organelle. rsc.org Similarly, in studies developing new probes, colocalization with established organelle markers, such as GFP-tagged lysosome-associated membrane protein 1 (GFP-Lamp1), is a standard method to validate the targeting specificity of the new probe system. nih.gov The bright and stable fluorescence of TAMRA makes it an excellent channel for multi-color imaging experiments, where its signal can be clearly distinguished from other fluorophores like GFP or DAPI, facilitating accurate colocalization assessment. researchgate.netrsc.org

Flow Cytometry for Cell Analysis and Sorting

Flow cytometry is a high-throughput technique used to analyze and sort cells based on their physical and chemical characteristics, particularly fluorescence. axispharm.com this compound is widely used in flow cytometry applications, most notably for assessing cell proliferation. axispharm.comcarlroth.com The method typically relies on the incorporation of a nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into newly synthesized DNA during the S-phase of the cell cycle. carlroth.cominterchim.fr

Once EdU is incorporated into the DNA of proliferating cells, the cells are fixed and permeabilized. The alkyne group on the EdU molecule is then available to react with an azide-functionalized fluorophore like this compound via a click reaction. carlroth.cominterchim.fr The result is that only cells that were actively replicating their DNA become fluorescently labeled. These labeled cells can be readily detected and quantified by a flow cytometer. carlroth.com This click-chemistry-based method is an alternative to the traditional BrdU assay and avoids the need for harsh DNA denaturation steps. interchim.fr Kits for flow cytometry utilize this compound (often named by its emission, e.g., EdU Click FC-555) to provide a robust signal for analysis. carlroth.com The intensity of the TAMRA fluorescence directly correlates with the amount of EdU incorporated, allowing for detailed cell cycle analysis. carlroth.com

Table 2: this compound in Flow Cytometry-Based Cell Proliferation Assays

| Assay Component | Function | Principle |

|---|---|---|

| 5-Ethynyl-2'-deoxyuridine (EdU) | Alkyne-modified nucleoside | Incorporated into newly synthesized DNA during S-phase. |

| This compound | Azide-functionalized fluorophore | Covalently attaches to the alkyne group of EdU via a Cu(I)-catalyzed click reaction. |

| Flow Cytometer | Analysis instrument | Detects and quantifies the red-orange fluorescence of TAMRA in individual cells. |